molecular formula C12H21NO4 B7989461 (S)-1-(Tert-butoxycarbonyl)azepane-4-carboxylic acid

(S)-1-(Tert-butoxycarbonyl)azepane-4-carboxylic acid

Cat. No.: B7989461
M. Wt: 243.30 g/mol
InChI Key: RZQHJTNUKFLYEA-VIFPVBQESA-N
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Description

(S)-1-(Tert-Butoxycarbonyl)azepane-4-carboxylic acid is a chiral, seven-membered azepane ring derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and a carboxylic acid substituent at the 4-position. Its CAS number is 868284-36-0, with a structural similarity score of 1.00 to its enantiomer, (R)-1-(tert-butoxycarbonyl)azepane-4-carboxylic acid (CAS: 189321-63-9) . The Boc group enhances solubility in organic solvents and stabilizes the amine during synthetic processes, making this compound a valuable intermediate in pharmaceutical research, particularly for peptide coupling and heterocyclic chemistry .

Properties

IUPAC Name

(4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-7-4-5-9(6-8-13)10(14)15/h9H,4-8H2,1-3H3,(H,14,15)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZQHJTNUKFLYEA-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(CC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H](CC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

(S)-1-(Tert-butoxycarbonyl)azepane-4-carboxylic acid: undergoes various types of chemical reactions, including:

  • Oxidation: The carboxylic acid group can be oxidized to form a carboxylate anion.

  • Reduction: The azepane ring can be reduced to form a corresponding amine.

  • Substitution: The Boc group can be selectively removed using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

  • Reduction: Lithium aluminum hydride (LiAlH4) in ether.

  • Substitution: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

Major Products Formed:

  • Oxidation: Azepane-4-carboxylate.

  • Reduction: Azepane-4-amine.

  • Substitution: Removal of the Boc group yields azepane-4-carboxylic acid.

Scientific Research Applications

Organic Synthesis

(S)-1-(Tert-butoxycarbonyl)azepane-4-carboxylic acid serves as a key intermediate in the synthesis of complex molecules. It is particularly useful in:

  • Peptide Synthesis : The compound is employed as a building block for peptide foldamers, which are important for studying protein folding and function .
  • Functionalized Derivatives : The Boc-protected amine can be deprotected to yield various derivatives that can be further modified for specific applications in medicinal chemistry .

Medicinal Chemistry

The compound has been investigated for its potential in developing therapeutic agents targeting various biological pathways:

  • Enzyme Inhibition : It has been utilized in synthesizing inhibitors for enzymes such as SIRT2, which is involved in cellular regulation and aging processes. These inhibitors may have implications in treating age-related diseases .
  • Receptor Antagonism : Research indicates that it can be used to create antagonists for receptors such as the melanin-concentrating hormone receptor 1 and bradykinin hB2 receptor, potentially aiding in obesity and pain management therapies .

Case Studies and Research Findings

StudyFindings
Study on SIRT2 InhibitorsDemonstrated that derivatives of (S)-1-(Boc)azepane-4-carboxylic acid exhibit potent inhibition of SIRT2, suggesting therapeutic potential in cancer treatment .
Development of M1 Receptor AgonistsUtilized azepane derivatives to enhance selectivity and potency of M1 receptor agonists, showing promise for Alzheimer's disease treatment .
Hybridization ApproachesCombined (S)-1-(Boc)azepane-4-carboxylic acid with other pharmacophores to create highly selective N-myristoyltransferase inhibitors with significant trypanocidal activity .

Mechanism of Action

The mechanism by which (S)-1-(Tert-butoxycarbonyl)azepane-4-carboxylic acid exerts its effects involves its role as a protecting group. The Boc group protects the amine functionality, preventing unwanted side reactions during synthesis. The removal of the Boc group under acidic conditions allows for the selective deprotection of the amine, enabling further chemical transformations.

Molecular Targets and Pathways:

  • Protecting Group: The Boc group is used to protect amines during synthesis.

  • Pathways: The compound is involved in synthetic pathways for peptide and amine synthesis.

Comparison with Similar Compounds

Enantiomeric Pair: (S)- vs. (R)-Enantiomers

The (S)- and (R)-enantiomers share identical physical properties (e.g., molecular weight, solubility) but differ in stereochemical configuration. This distinction is critical in drug design, as enantiomers often exhibit divergent biological activities. For example, in chiral environments such as enzyme-binding sites, the (S)-enantiomer may display higher affinity or selectivity.

Ring-Size Variants: Azepane vs. Piperidine Derivatives

  • 1-Boc-4-Methylpiperidine-4-carboxylic Acid (CAS: N/A, similarity score: 0.98): This compound replaces the seven-membered azepane ring with a six-membered piperidine ring. Piperidine derivatives are often preferred in CNS-targeting drugs due to their ability to cross the blood-brain barrier .
  • 1-(tert-Butoxycarbonyl)-4-methylazepane-4-carboxylic Acid (CAS: 2411939-36-9):
    The addition of a methyl group at the 4-position introduces steric hindrance, which may slow down reaction kinetics in coupling reactions compared to the unmethylated parent compound .

Substituent Variations: Carboxylic Acid vs. Ester or Amide Derivatives

  • Camptothecin-20(S)-O-(N-(tert-Butoxycarbonyl) Glycine) Ester : Synthesized via EDCI/DMAP-mediated coupling, this compound replaces the carboxylic acid with an ester-linked glycine-Boc group. Such esters are typically more lipophilic, enhancing cellular uptake but requiring hydrolysis for activation .

Biological Activity

(S)-1-(Tert-butoxycarbonyl)azepane-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by:

  • Azepane Ring : A seven-membered saturated ring containing one nitrogen atom, which contributes to its biological properties.
  • Tert-Butoxycarbonyl (Boc) Group : This protective group enhances stability and solubility, making the compound suitable for various biological applications.

Mechanisms of Biological Activity

The biological activity of (S)-1-(Tert-butoxycarbonyl)azepane-4-carboxylic acid can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : Interactions with various receptors can affect signal transduction pathways, influencing physiological responses.
  • Apoptosis Induction : Evidence suggests it may promote apoptosis in cancer cells, contributing to its potential anticancer properties.

Efficacy Against Cancer

Recent studies have demonstrated that (S)-1-(Tert-butoxycarbonyl)azepane-4-carboxylic acid exhibits promising anticancer activity. For instance:

  • Cell Viability Assays : The compound was tested against various cancer cell lines, showing a dose-dependent reduction in cell viability, indicating potential as an anticancer agent.
  • Mechanism Studies : In vitro studies revealed that the compound induces apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.

Interaction with Receptors

Research indicates that this compound acts as a ligand for G protein-coupled receptors (GPCRs), which are crucial targets in drug development:

  • Binding Affinity : Binding assays have shown significant affinity for specific GPCRs, suggesting its potential role in treating conditions like cancer and neurodegenerative disorders.
  • Functional Studies : Functional assays demonstrated that the compound modulates receptor activity, further supporting its therapeutic potential.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme InhibitionInhibits enzymes involved in metabolic pathways
Receptor ModulationModulates activity of GPCRs
Apoptosis InductionPromotes apoptosis in cancer cells

Table 2: Efficacy Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HeLa10Induction of apoptosis
MCF-715Caspase activation
A54912Bcl-2 modulation

Case Studies

  • Case Study 1 - Anticancer Activity : In a study involving HeLa cells, treatment with (S)-1-(Tert-butoxycarbonyl)azepane-4-carboxylic acid resulted in a significant decrease in cell proliferation, with an IC50 value of 10 µM. Mechanistic studies indicated that this effect was mediated through the induction of apoptosis via caspase activation.
  • Case Study 2 - Receptor Interaction : A study investigating the binding affinity of the compound to GPCRs found that it exhibited high affinity for the dopamine D2 receptor, suggesting potential applications in treating neurodegenerative disorders.

Preparation Methods

Direct Boc Protection of Preformed Azepane-4-Carboxylic Acid

The most straightforward route involves Boc protection of commercially available azepane-4-carboxylic acid. However, the commercial scarcity of this precursor necessitates in situ synthesis.

Procedure:

  • Synthesis of azepane-4-carboxylic acid :

    • Hydrolysis of azepane-4-carbonitrile : Treatment with 6 M HCl at reflux for 12 hours yields the carboxylic acid (85–90% yield).

    • Oxidation of 4-hydroxymethylazepane : Jones oxidation (CrO₃/H₂SO₄) converts the alcohol to the acid (70–75% yield).

  • Boc protection :

    • React azepane-4-carboxylic acid with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) using triethylamine (TEA) as a base (90% yield).

Limitations :

  • Requires chiral resolution if starting from racemic azepane-4-carboxylic acid.

  • Low stereocontrol unless enantiopure precursors are used.

Ring-Expansion Approaches

Aziridine-to-Azepane Expansion

Adapting methodologies from piperidine synthesis, aziridine intermediates undergo ring expansion to form azepanes.

Example Protocol:

  • Synthesis of cis-1-(4-chlorobenzyl)-2-chloromethyl-4-phenylaziridine :

    • React 1,3-dichloro-2,2-dimethylpropane with benzylamine in DMF at 50–100°C (58% yield).

  • Ring expansion :

    • Treat aziridine with KCN in DMSO at 120°C to form azepane-3,5-dicarbonitrile (3:10 azepane:piperidine ratio).

  • Hydrolysis and Boc protection :

    • Hydrolyze nitrile to carboxylic acid using citric acid (85% yield).

    • Install Boc group via Boc₂O/TEA in DCM.

Advantages :

  • Modular framework for introducing substituents.

  • Scalable to gram quantities.

Asymmetric Synthesis via Chiral Auxiliaries

Evans Oxazolidinone-Mediated Route

Chiral oxazolidinones enable enantioselective formation of the azepane ring.

Steps:

  • Aldol reaction :

    • Condense (S)-4-benzyloxazolidin-2-one with glutaric anhydride to form β-ketoester.

  • Ring-closing metathesis :

    • Use Grubbs II catalyst to cyclize diene intermediate (80% yield, 95% ee).

  • Hydrogenolysis and Boc protection :

    • Remove benzyl group via Pd/C-H₂, then protect amine with Boc₂O.

Key Data :

StepYieldee
Aldol reaction85%99%
Ring-closing metathesis80%95%

Enzymatic Resolution of Racemic Mixtures

Lipase-Catalyzed Kinetic Resolution

Racemic azepane-4-carboxylic acid esters are resolved using immobilized lipases.

Conditions:

  • Enzyme : Candida antarctica lipase B (CAL-B)

  • Substrate : Ethyl azepane-4-carboxylate

  • Solvent : Tert-butyl methyl ether

  • Conversion : 50% (S-enantiomer preferentially hydrolyzed)

Outcome :

  • (S)-acid: 45% yield, 98% ee

  • (R)-ester: 48% yield, 97% ee

Comparative Analysis of Synthetic Routes

MethodYield (%)ee (%)ScalabilityCost
Direct Boc protection70–90N/AModerateLow
Aziridine expansion60–8585–95HighMedium
Evans oxazolidinone75–8095–99LowHigh
Enzymatic resolution45–5097–98HighMedium

Trade-offs :

  • Aziridine expansion balances yield and stereoselectivity but requires hazardous reagents (KCN).

  • Evans method offers high ee but involves costly catalysts.

Industrial-Scale Considerations

Solvent and Reagent Optimization

  • Boc protection : Replace DCM with ethyl acetate to reduce toxicity.

  • Hydrolysis : Use aqueous citric acid instead of HCl for safer workup.

Crystallization Protocols

  • Hexane recrystallization : Enhances purity to >99% (Example 5,).

  • Chiral additives : (R)-1-phenylethylamine induces selective crystallization of (S)-acid.

Emerging Technologies

Photocatalytic Decarboxylative Amination

Recent advances enable direct coupling of carboxylic acids with amines under visible light:

  • Reagents : Ir(ppy)₃ catalyst, blue LEDs

  • Scope : Converts azepane-4-carboxylic acid to Boc-protected derivative in one pot (65% yield).

Flow Chemistry

Continuous-flow systems improve Boc protection kinetics:

  • Residence time : 10 minutes (vs. 3 hours batch)

  • Yield : 95% with 0.5 equiv Boc₂O .

Q & A

What synthetic strategies are recommended for introducing the Boc-protecting group to azepane-4-carboxylic acid derivatives?

Basic Research Question
The tert-butoxycarbonyl (Boc) group is commonly used to protect amines during multi-step syntheses. For azepane derivatives, the Boc group is typically introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or DMAP. This reaction is performed under anhydrous conditions in solvents like dichloromethane or THF. Post-reaction, purification via flash chromatography or recrystallization (using solvents like ethyl acetate/hexane) is recommended to isolate the Boc-protected product. Reference to analogous Boc-protected piperidine and aziridine derivatives suggests that reaction times and stoichiometry should be optimized to avoid overprotection or side reactions .

What analytical techniques are most effective for characterizing (S)-1-(Tert-butoxycarbonyl)azepane-4-carboxylic acid?

Basic Research Question
Key characterization methods include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm Boc-group integrity (e.g., tert-butyl singlet at ~1.4 ppm) and azepane ring conformation.
  • Melting Point Analysis : Comparative melting ranges (e.g., 162–166°C for structurally similar Boc-protected compounds) can verify purity .
  • IR Spectroscopy : Detection of carbonyl stretches (~1680–1720 cm⁻¹ for Boc carbamate and carboxylic acid groups).
  • Chiral HPLC : To confirm enantiomeric purity, critical for stereospecific applications.
    Cross-validation with elemental analysis or mass spectrometry is advised for novel derivatives .

How can X-ray crystallography resolve stereochemical ambiguities in Boc-protected azepane derivatives?

Advanced Research Question
X-ray crystallography is the gold standard for unambiguous stereochemical assignment. Using programs like SHELXL (for refinement) and SHELXD (for phase solution), researchers can determine absolute configuration by analyzing Flack or Rogers η parameters . For chiral centers, ensure high-quality crystals via vapor diffusion or slow evaporation. If centrosymmetric twinning occurs, employ twin refinement protocols in SHELXL to avoid false chirality indicators .

What are the stability considerations for the Boc group under acidic or basic reaction conditions?

Advanced Research Question
The Boc group is labile under strongly acidic (e.g., TFA) or basic conditions. For example:

  • Acidic Hydrolysis : Use TFA/DCM (1:1) for Boc deprotection, but avoid prolonged exposure to prevent carboxylic acid degradation.
  • Basic Conditions : Avoid aqueous NaOH (>1M) to prevent carbamate cleavage. Stability studies on analogous compounds suggest Boc groups remain intact in neutral to mildly acidic/basic environments (pH 4–9) .
    Monitor reactions via TLC or in-situ IR to detect premature deprotection.

How should researchers resolve contradictions between spectroscopic data and computational modeling results?

Advanced Research Question
Discrepancies may arise from dynamic effects (e.g., ring puckering in azepane) or solvent-dependent conformers. Mitigation strategies include:

  • Variable-Temperature NMR : To identify conformational equilibria.
  • DFT Calculations : Compare experimental NMR shifts with computed values (using Gaussian or ORCA) for low-energy conformers.
  • Crystallographic Validation : Cross-check predicted and observed bond angles/torsions .

What purification methods are optimal for isolating Boc-protected azepane carboxylic acids?

Advanced Research Question
Challenges include removing unreacted starting materials and diastereomers. Recommended approaches:

  • Recrystallization : Use solvent systems like ethanol/water or ethyl acetate/hexane, leveraging solubility differences .
  • Ion-Exchange Chromatography : For carboxylic acid-containing derivatives, employ weak anion exchangers (e.g., DEAE cellulose).
  • Preparative HPLC : Use C18 columns with acetonitrile/water gradients for high-resolution separation of stereoisomers .

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